molecular formula C13H9F2NO2 B13008779 2-(Difluoromethyl)-6-phenylnicotinic acid

2-(Difluoromethyl)-6-phenylnicotinic acid

Cat. No.: B13008779
M. Wt: 249.21 g/mol
InChI Key: IFZMFYCVLBDUSD-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-phenylnicotinic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules. The presence of the phenyl group further contributes to its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-phenylnicotinic acid typically involves the introduction of the difluoromethyl group into the nicotinic acid framework. One common method is the difluoromethylation of heterocycles via a radical process. This process involves the use of difluoromethylation reagents and radical initiators to introduce the difluoromethyl group into the desired position on the nicotinic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow techniques. These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-phenylnicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(Difluoromethyl)-6-phenylnicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-phenylnicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The phenyl group may also contribute to the compound’s overall activity by facilitating interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-6-phenylnicotinic acid
  • 2-(Difluoromethyl)-4-phenylnicotinic acid
  • 2-(Difluoromethyl)-6-methylnicotinic acid

Uniqueness

2-(Difluoromethyl)-6-phenylnicotinic acid is unique due to the specific positioning of the difluoromethyl and phenyl groups on the nicotinic acid framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H9F2NO2

Molecular Weight

249.21 g/mol

IUPAC Name

2-(difluoromethyl)-6-phenylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H9F2NO2/c14-12(15)11-9(13(17)18)6-7-10(16-11)8-4-2-1-3-5-8/h1-7,12H,(H,17,18)

InChI Key

IFZMFYCVLBDUSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)C(F)F

Origin of Product

United States

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